(Z)-5-((5-methylfuran-2-yl)methylene)thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is an organic compound that features a thiazolidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-methylfuran-2-carbaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the thiazolidine ring can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Dihydrothiazolidine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its furan and thiazolidine moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-ethylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 5-[(5-methylfuran-2-yl)methylidene]-4-oxo-1,3-thiazolidine-2-ylidene
Uniqueness
5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of both furan and thiazolidine rings, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C9H7NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12) |
InChI Key |
GZPRRPGHPPEHIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.